3,4-Dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives. It features a dichlorobenzamide structure with a cyclopropanecarbonyl group attached to an indole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
This compound can be classified under small molecule kinase inhibitors, which are designed to interfere with the activity of specific kinases involved in various signaling pathways. Kinase inhibitors have gained significant attention for their role in cancer therapy and other diseases related to dysregulated kinase activity . The synthesis and characterization of such compounds often involve advanced organic chemistry techniques.
The synthesis of 3,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide typically involves several key steps:
The molecular structure of 3,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography for precise structural determination.
The chemical reactivity of 3,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide can be explored through various reactions:
The mechanism of action for 3,4-dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide primarily involves its role as a kinase inhibitor. By binding to the active site of specific kinases, this compound can inhibit their phosphorylation activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where inhibiting aberrant kinase activity can lead to reduced tumor growth .
3,4-Dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide has potential applications in:
3,4-Dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide (CAS: 1021207-83-9) belongs to the class of N-acylated indoline-benzamide hybrids. Its structure integrates three pharmacologically significant moieties:
The molecular formula (C₁₉H₁₆Cl₂N₂O₂) and weight (375.2 g/mol) reflect a moderately complex small molecule. Its SMILES notation (O=C(Nc1ccc2c(c1)N(C(=O)C1CC1)CC2)c1ccc(Cl)cc1Cl) confirms the N-acyl linkage between the cyclopropanecarbonyl unit and indoline nitrogen, alongside the amide bond linking the indoline to the dichlorinated benzoyl group [1]. This architecture positions it as a structurally advanced analog of simpler benzamides (e.g., unsubstituted benzamide; C₇H₇NO [7]) and halogenated bioactive molecules like 2,4-dichloro-6-methylnicotinonitrile (C₇H₄Cl₂N₂) [5].
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
3,4-Dichloro-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide | C₁₉H₁₆Cl₂N₂O₂ | 375.2 | Hybrid scaffold; dual amide bonds; dichloro substituents |
Benzamide [7] | C₇H₇NO | 121.14 | Simple planar benzamide |
2,4-Dichloro-6-methylnicotinonitrile [5] | C₇H₄Cl₂N₂ | 187.03 | Halogenated pyridine; nitrile group |
2-Chloro-N,N-diphenylacetamide [2] | C₁₄H₁₂ClNO | 245.70 | Tertiary amide; diphenyl substituents |
Indoline derivatives have evolved from natural product analogs to rationally designed therapeutics. Early examples focused on unsubstituted indoline cores as serotonin or kinase modulators. The integration of N-acyl groups emerged as a strategy to:
The structural elements of this compound suggest potential bioactivity in two key areas:
Structural Element | Potential Therapeutic Role | Precedent in Approved Drugs |
---|---|---|
3,4-Dichlorobenzamide | Kinase hinge-binding domain engagement; hydrophobic filling | Palbociclib (halogenated pyrimidine) [8] |
Indoline core | Conformational rigidity; GPCR interaction | Tetrabenazine (indoline-based VMAT2 inhibitor) |
Cyclopropanecarbonyl group | Metabolic stability; electrophile for covalent targeting | Steroidogenesis inhibitors (cyclopropyl ketones) |
Dual amide bonds | Hydrogen-bond donation/acceptance; solubility modulation | Peptidomimetic protease inhibitors (e.g., boceprevir) |
Despite its promising scaffold, critical unknowns exist:
Research objectives should prioritize:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: